9H-Carbazole-2-carboxylic acid 9H-Carbazole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 51094-28-1
VCID: VC3803487
InChI: InChI=1S/C13H9NO2/c15-13(16)8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H,(H,15,16)
SMILES: C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C(=O)O
Molecular Formula: C13H9NO2
Molecular Weight: 211.22 g/mol

9H-Carbazole-2-carboxylic acid

CAS No.: 51094-28-1

Cat. No.: VC3803487

Molecular Formula: C13H9NO2

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

9H-Carbazole-2-carboxylic acid - 51094-28-1

Specification

CAS No. 51094-28-1
Molecular Formula C13H9NO2
Molecular Weight 211.22 g/mol
IUPAC Name 9H-carbazole-2-carboxylic acid
Standard InChI InChI=1S/C13H9NO2/c15-13(16)8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H,(H,15,16)
Standard InChI Key SNHLDNRYSKNZRC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

9H-Carbazole-2-carboxylic acid belongs to the carbazole family, featuring a tricyclic structure comprising two benzene rings fused to a pyrrole ring. Its systematic IUPAC name is 9H-carbazole-2-carboxylic acid, with the molecular formula C₁₃H₉NO₂ and a molecular weight of 211.22 g/mol . The carboxylic acid group at the 2-position enhances its reactivity, making it amenable to esterification, amidation, and other derivatization reactions. Key identifiers include:

  • CAS Registry Number: 51094-28-1

  • MDL Number: MFCD04499966

  • SMILES Notation: OC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3N2

Structural Analysis

X-ray crystallography and computational studies confirm a planar carbazole core with the carboxylic acid group adopting a coplanar orientation relative to the aromatic system. This conformation facilitates π-π stacking interactions in solid-state structures and influences electronic properties . The compound’s acidity (pKa ≈ 4.5–5.0) stems from the deprotonation of the carboxylic acid group, which enhances solubility in polar solvents like ethanol and water under basic conditions .

Synthesis and Manufacturing

Hydrolytic Synthesis from Esters

The most widely reported method involves the hydrolysis of ethyl 9H-carbazole-2-carboxylate (CAS 26000-33-9) under alkaline conditions:

  • Reaction Conditions:

    • Stage 1: Reflux with NaOH in ethanol/water (16 hours, inert atmosphere).

    • Stage 2: Acidification with HCl to precipitate the product .

  • Yield: 99% .

  • Advantages: High reproducibility and scalability for industrial applications.

Cadogan Reductive Cyclization

A novel approach employs Suzuki-Miyaura coupling followed by Cadogan reductive cyclization:

  • Key Steps:

    • Miyaura borylation of 2-bromoaniline derivatives.

    • Suzuki coupling with methyl 2-iodobenzoate.

    • Cadogan cyclization using triphenylphosphine in 1,2-dichlorobenzene .

  • Yield: 65% over four steps .

  • Applications: Enables access to carbazole alkaloids and regioselective derivatives.

Table 1: Comparison of Synthetic Routes

MethodStarting MaterialConditionsYieldReference
Alkaline HydrolysisEthyl esterNaOH/HCl, reflux99%
Cadogan Cyclization2-Bromoaniline derivativesTriphenylphosphine, reflux48–65%

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and ~2500–3000 cm⁻¹ (O-H stretch) .

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, COOH), 7.20–8.10 (m, 8H, aromatic protons) .

    • ¹³C NMR: δ 167.8 (COOH), 140.2–110.5 (aromatic carbons) .

Biological Activities and Derivatives

Antimicrobial Derivatives

N-Substituted carbazole carbamates and sulfonamides derived from 9H-carbazole-2-carboxylic acid exhibit broad-spectrum activity:

  • MIC Values: 12.6–22.3 mm inhibition zones against Staphylococcus aureus and Candida albicans at 100 µg/mL .

  • Structure-Activity Relationship (SAR): Bulky substituents at the N-position enhance antimicrobial potency .

Neuroprotective Applications

Carbazole derivatives demonstrate neuroprotective effects in neuronal cell models:

  • Compound 60 (2-phenyl-9-(p-tolyl)-9H-carbazole): 3 µM concentration reduces glutamate-induced cell death by 40% .

  • Mechanism: Antioxidative activity via glutathione-independent pathways .

Industrial and Research Applications

Pharmaceutical Intermediates

The carboxylic acid group facilitates the synthesis of:

  • Prodrugs: Ester and amide derivatives for enhanced bioavailability.

  • Anticancer Agents: Carbazole-metal complexes targeting DNA topoisomerases .

Materials Science

  • Organic Semiconductors: Planar structure supports charge transport in OLEDs.

  • Coordination Polymers: Metal-organic frameworks (MOFs) for gas storage .

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